1-(4-Nitrophenethyl)-3-propylurea

Description

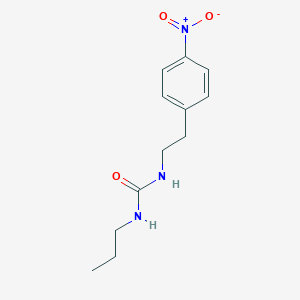

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLMLRQJNKLJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470740 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149340-93-2 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Nitrophenethyl 3 Propylurea

Direct Synthetic Routes

The most direct and common method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. researchgate.netorganic-chemistry.org This approach is highly efficient and generally proceeds under mild conditions.

Reaction of 4-Nitrophenethylamine with Propyl Isocyanate

The core reaction for forming 1-(4-nitrophenethyl)-3-propylurea involves the nucleophilic addition of the primary amine group of 4-nitrophenethylamine to the electrophilic carbonyl carbon of propyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a urea (B33335) bond.

A general procedure for this type of reaction would involve dissolving 4-nitrophenethylamine in a suitable aprotic solvent. Propyl isocyanate would then be added, often dropwise, to the solution at a controlled temperature, typically at room temperature or slightly below to manage the exothermic nature of the reaction. The reaction is generally stirred for a period ranging from a few hours to overnight to ensure completion. The product, this compound, can then be isolated by precipitation, filtration, and subsequent purification, often through recrystallization. organic-chemistry.org

Optimization of Reaction Parameters: Solvents, Temperature, and Reaction Time

The efficiency and yield of the urea formation reaction can be significantly influenced by several parameters.

Solvents: A variety of aprotic solvents can be employed for this reaction. Common choices include tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). The choice of solvent can affect the solubility of the reactants and the reaction rate. For instance, some urea syntheses have been successfully carried out in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. researchgate.net In some cases, for environmental and scalability reasons, water has been explored as a solvent for the synthesis of N-substituted ureas, proving to be effective and simplifying product isolation. rsc.orgrsc.org

Temperature: The reaction is typically exothermic and is often initiated at 0°C or room temperature to control the reaction rate and minimize potential side reactions. Depending on the reactivity of the specific amine and isocyanate, gentle heating may be applied to drive the reaction to completion. For example, some urea syntheses are conducted at temperatures ranging from 55 to 90°C. google.com

Reaction Time: The duration of the reaction can vary from a few hours to overnight. organic-chemistry.org Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

| Parameter | Typical Conditions | Rationale |

| Solvent | Aprotic solvents (THF, MeCN, DMF, DMSO) or Water | To dissolve reactants and facilitate the reaction. Water offers a green and scalable alternative. researchgate.netrsc.orgrsc.org |

| Temperature | 0°C to 90°C | To control the exothermic reaction and optimize the reaction rate. google.com |

| Reaction Time | A few hours to overnight | To ensure the reaction proceeds to completion. organic-chemistry.org |

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target molecule is contingent on the availability and purity of its precursors: 4-nitrophenethylamine and propyl isocyanate.

Preparation of 4-Nitrophenethylamine as a Key Building Block

4-Nitrophenethylamine can be synthesized through various established routes. One common method involves the nitration of phenethylamine (B48288) using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C). google.com The reaction mixture is then typically poured into water and neutralized to precipitate the product, which can be further purified by recrystallization.

Another approach is the decarboxylation of 4-nitrophenylalanine. This method often requires heating the amino acid in a high-boiling solvent in the presence of a catalyst.

Synthesis and Purity of Propyl Isocyanate

Propyl isocyanate is a key reagent and can be prepared through several methods. The traditional industrial route involves the reaction of propylamine (B44156) with phosgene (B1210022), a highly toxic gas. nih.gov Due to the hazards associated with phosgene, alternative, safer methods have been developed. These non-phosgene routes include the thermal decomposition of carbamates, which can be synthesized from amines, alcohols, and urea. nih.gov Another method involves the reaction of alkyl halides with a metal cyanate. google.com

The purity of propyl isocyanate is crucial for the successful synthesis of the urea derivative, as impurities can lead to side reactions and a lower yield of the desired product.

Industrial Synthesis and Scale-Up Considerations

The synthesis of N-substituted ureas is a common process in the chemical industry, with applications in pharmaceuticals and agrochemicals. rsc.orgrsc.org When considering the industrial scale-up of this compound synthesis, several factors must be addressed.

The choice of solvent becomes critical, with a preference for greener, safer, and more cost-effective options like water, if the reaction proceeds efficiently. rsc.orgrsc.org The reaction conditions, including temperature and pressure, need to be carefully controlled in large reactors to manage the exothermic nature of the reaction and ensure consistent product quality.

Process safety is a major consideration, especially if methods involving hazardous reagents like phosgene are contemplated for precursor synthesis. The development of robust purification methods, such as crystallization, is essential to achieve the desired product purity on a large scale. Furthermore, the economic feasibility of the entire process, including the cost of raw materials and the efficiency of each synthetic step, will determine its viability for industrial production. For instance, processes that allow for simple filtration of the product without the need for extensive chromatographic purification are highly desirable for large-scale manufacturing. rsc.orgrsc.org

Chemical Reactivity and Advanced Derivatization of 1 4 Nitrophenethyl 3 Propylurea

Reactions Involving the Urea (B33335) Moiety

The urea functional group, with its carbonyl and adjacent nitrogen atoms, is a versatile platform for various chemical reactions.

Condensation Reactions with Carboxylic Acid Derivatives (e.g., Cyanoacetic Acid)

The urea moiety of 1-(4-nitrophenethyl)-3-propylurea can undergo condensation reactions with carboxylic acid derivatives. A notable example is the reaction with cyanoacetic acid. In this type of reaction, the nucleophilic nitrogen atoms of the urea can attack the electrophilic carbonyl carbon of the carboxylic acid derivative. This process, often facilitated by a dehydrating agent or by heating, results in the formation of a new C-N bond and the elimination of a small molecule, such as water. The presence of the electron-withdrawing cyano group in cyanoacetic acid enhances the electrophilicity of its carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting products are ureido-derivatives that incorporate the cyanoacetyl group.

Nucleophilic Addition Reactions

The carbonyl group within the urea moiety of this compound is susceptible to nucleophilic addition reactions. Although the carbonyl carbon in urea is less electrophilic than in ketones or aldehydes due to resonance with the adjacent nitrogen atoms, it can still react with strong nucleophiles. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product. The nature of the nucleophile determines the final product, which can range from substituted ureas to more complex heterocyclic structures.

Intramolecular and Intermolecular Rearrangement Reactions

Urea derivatives, including this compound, can participate in various rearrangement reactions. nih.gov These reactions often involve the migration of a group from one atom to another within the same molecule (intramolecular) or between different molecules (intermolecular). Some well-known rearrangement reactions involving urea or its precursors include the Hofmann, Curtius, and Lossen rearrangements, which typically proceed through an isocyanate intermediate. nih.govorganic-chemistry.orgnih.govbyjus.com For instance, under specific conditions, the urea moiety could be involved in a degradation reaction that leads to the formation of an isocyanate, which can then be trapped by various nucleophiles to form a range of substituted compounds. organic-chemistry.orgbyjus.com These rearrangements are powerful tools in synthetic organic chemistry for creating new molecular frameworks. nih.govresearchgate.net

Transformations of the Nitrophenethyl Group

The nitrophenethyl portion of the molecule offers a different set of reactive sites for chemical modification.

Reduction of the Nitro Group to Amino Derivatives (e.g., Hydrogenation)

The nitro group on the phenyl ring of this compound is readily reduced to an amino group, a key transformation that significantly alters the electronic properties of the aromatic ring. masterorganicchemistry.com This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. masterorganicchemistry.comwikipedia.org In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Alternatively, chemical reducing agents can be employed. scispace.comorganic-chemistry.org A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid). masterorganicchemistry.comscispace.com Other reagents such as sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base have also been used for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.orggoogle.com The resulting amino derivative, 1-(4-aminophenethyl)-3-propylurea, is a valuable intermediate for further functionalization, such as diazotization followed by substitution reactions. masterorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation | |

| H₂/Pd/C | Hydrogen gas with palladium on carbon catalyst. |

| H₂/PtO₂ | Hydrogen gas with platinum(IV) oxide (Adams' catalyst). |

| H₂/Raney Ni | Hydrogen gas with Raney nickel catalyst. |

| Chemical Reduction | |

| Fe/HCl | Iron metal in the presence of hydrochloric acid. |

| Sn/HCl | Tin metal in the presence of hydrochloric acid. |

| Zn/NH₄Cl | Zinc dust with ammonium (B1175870) chloride. scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A common reducing agent in aqueous solution. wikipedia.org |

| Trichlorosilane (HSiCl₃)/Base | A metal-free reduction system. organic-chemistry.orggoogle.com |

Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., positions 3 and 5 on the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu However, due to the deactivating effect of the nitro group, these reactions generally require harsh conditions to proceed. For example, further nitration would require fuming nitric acid and concentrated sulfuric acid, and the incoming nitro group would be directed to the meta position. libretexts.org

Conversely, if the nitro group is first reduced to an amino group, the reactivity of the aromatic ring is dramatically altered. The amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.comlibretexts.org This would make the resulting 1-(4-aminophenethyl)-3-propylurea much more susceptible to electrophilic attack, directing incoming electrophiles to the positions ortho to the amino group (positions 3 and 5).

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Present on Phenyl Ring | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amino) | Activating | Ortho, Para |

Information regarding the chemical compound “this compound” is not available in the public domain.

An extensive search of scientific databases and publicly available literature was conducted to gather information on the chemical reactivity and advanced derivatization of this compound, in line with the specified article outline. The investigation sought to find detailed research findings on the following topics:

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Nitrophenethyl 3 Propylurea and Its Analogs

Structural Elucidation Techniques

The precise molecular structure of 1-(4-nitrophenethyl)-3-propylurea is determined through a combination of powerful spectroscopic methods. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of a related nitrophenyl compound, characteristic signals corresponding to the protons of the cyclohexene (B86901) ring are observed. nih.gov For substituted urea (B33335) compounds, the protons of the methylene (B1212753) group (-CH2-) typically appear as a singlet signal around 3.9 ppm. ekb.eg Aromatic protons are generally found in the region of 7.6-7.8 ppm, and the N-H proton of the urea group can be identified by a singlet signal at approximately 12.1 ppm. ekb.eg

¹³C NMR: The ¹³C NMR spectra provide complementary information by detailing the carbon framework of the molecule. The spectra of nitrophenyl-containing heterocycles show characteristic peaks that are in agreement with their expected structures. nih.gov

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.6 - 7.8 | Not specified |

| -CH2- | ~3.9 | Not specified |

| N-H (urea) | ~12.1 | Not specified |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of urea derivatives reveals key vibrational frequencies. The N-H stretching vibrations of the urea moiety typically appear in the range of 3362-3163 cm⁻¹. ekb.eg A strong absorption band corresponding to the carbonyl group (C=O) of the urea is expected around 1633 cm⁻¹. ekb.eg The stretching vibration of the methylene (-CH2-) group is observed near 2922 cm⁻¹. ekb.eg Additionally, nitrophenyl compounds will exhibit characteristic bands for the nitro group (NO₂).

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H (stretching) | 3362 - 3163 |

| C-H (aromatic) | ~3060 |

| C-H (aliphatic, -CH2-) | ~2926 |

| C=O (urea) | ~1633 |

| N-H (scissoring) | ~1618 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For this compound, the expected molecular weight is 251.2817 g/mol . cymitquimica.com Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS technique that can be used for quantification.

Single Crystal X-Ray Diffraction for Definitive Three-Dimensional Structure

For an unambiguous determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid, single crystal X-ray diffraction is the gold standard. In a study of an analog, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the crystal structure was determined to be monoclinic. nih.gov The analysis revealed a dihedral angle of 6.51 (9)° between the fluorophenyl and nitrophenyl ring planes. nih.gov The crystal structure was stabilized by intermolecular N-H···O hydrogen bonds. nih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering a definitive structural confirmation.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the separation, identification, and quantification of chemical compounds.

In reversed-phase HPLC methods, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of nitrophenol derivatives, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid (for MS compatibility) is often employed. sielc.com The separation of impurities in 4-nitrophenol, such as 3-nitrophenol, has been successfully achieved using reversed-phase HPLC with diode array detection. nih.gov By selecting appropriate analytical and reference wavelengths, the peak of the major component can be suppressed to allow for the accurate quantification of minor impurities. nih.gov UHPLC, which utilizes smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green chromatography technique in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster separations, reduced organic solvent consumption, and lower operating costs. mdpi.comchromatographytoday.com Its utility spans from high-throughput screening in drug discovery to large-scale purification of active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com The unique properties of supercritical carbon dioxide (CO₂), the most common mobile phase in SFC, allow for the efficient separation of a wide range of compounds, including those with varying polarities and structural complexities like this compound and its analogs. nih.gov

Preparative SFC for the Purification of this compound

In the synthesis of this compound, various impurities can arise, including starting materials, by-products, and degradation products. Preparative SFC is an ideal technique for the isolation and purification of the target compound from these complex mixtures. The selection of stationary phase and co-solvent is crucial for achieving optimal separation. For a moderately polar compound like this compound, a screening of stationary phases with different selectivities is typically performed. americanpharmaceuticalreview.com Polar stationary phases, such as those with ethylpyridine or amino functionalities, are often effective for such separations. chromatographytoday.comresearchgate.net

A hypothetical preparative SFC method for the purification of a crude 5-gram batch of this compound could be developed as follows. Initial screening on analytical columns would likely indicate a suitable stationary phase, for instance, a 2-ethylpyridine (B127773) (2-EP) column, known for its good performance with a wide range of pharmaceutical compounds. americanpharmaceuticalreview.com Methanol is a common and effective co-solvent in SFC for moderately polar compounds. The separation can be optimized by adjusting the percentage of the co-solvent, the backpressure, and the temperature to achieve the desired resolution and throughput.

Table 1: Representative Preparative SFC Parameters for the Purification of this compound

| Parameter | Value |

| Instrument | Preparative SFC System |

| Column | 2-Ethylpyridine, 250 x 30 mm I.D. |

| Mobile Phase | Supercritical CO₂ / Methanol |

| Gradient | Isocratic, 35% Methanol |

| Flow Rate | 150 mL/min |

| Backpressure | 120 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

| Sample Load | 500 mg per injection |

Under these conditions, a high purity fraction of this compound could be collected. The efficiency of SFC allows for the processing of the entire batch in a significantly shorter time compared to traditional preparative HPLC.

Analytical SFC for Purity Assessment

Once purified, the purity of this compound must be accurately determined. Analytical SFC coupled with various detectors provides a rapid and reliable method for this purpose. The conditions for analytical SFC are scaled down from the preparative method, utilizing a smaller particle size column to achieve higher efficiency and resolution.

Table 2: Representative Analytical SFC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | 2-Ethylpyridine, 150 x 3.0 mm I.D., 2.5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol |

| Gradient | 10% to 45% Methanol over 5 minutes |

| Flow Rate | 2.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 254 nm, Mass Spectrometry (MS) |

This analytical method would be capable of separating the main peak of this compound from any remaining trace impurities, allowing for accurate quantification of purity.

Advanced Hyphenated Techniques for Comprehensive Analysis

To gain a comprehensive understanding of a compound's structure and to identify any unknown impurities, hyphenated analytical techniques are indispensable. chromatographyonline.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods.

SFC-MS for Mass Confirmation and Impurity Identification

The coupling of Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS) is a powerful tool for the analysis of pharmaceutical compounds. chromatographyonline.com As the separated components elute from the SFC column, they are introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the main compound, this compound, and provides mass information for any co-eluting or closely related impurities. The use of a make-up solvent may be employed post-column to enhance ionization efficiency in the MS source. The mass spectrum would confirm the expected molecular ion for this compound and fragmentation patterns can provide further structural information.

SFC-NMR for Unambiguous Structural Elucidation

For an unambiguous structural confirmation, especially for novel analogs or unexpected impurities, the hyphenation of SFC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a cutting-edge analytical approach. researchgate.netacs.org While less common than SFC-MS due to sensitivity challenges, recent advancements in probe technology and in-line sample concentration have made SFC-NMR a more viable technique. acs.org In an SFC-NMR experiment, a fraction corresponding to a peak of interest can be trapped and its NMR spectrum acquired. Since supercritical CO₂ is invisible in a proton NMR spectrum, cleaner spectra can be obtained compared to LC-NMR, simplifying spectral interpretation. acs.org This technique would provide detailed proton and carbon NMR data, allowing for the complete structural elucidation of this compound and its analogs without the need for off-line fraction collection and sample preparation.

Mechanistic Insights into Biological Action and Structure Activity Relationships

Molecular Interactions with Biological Targets

The way a compound interacts with proteins, nucleic acids, and cellular pathways determines its ultimate biological effect. The urea (B33335) and nitrophenethyl moieties of the title compound are key to these interactions.

Ligand-Protein Binding and Enzyme Inhibition Mechanisms

Urea derivatives are known to interact with proteins, often acting as enzyme inhibitors by forming hydrogen bonds within the enzyme's active site. researchgate.net The urea group in 1-(4-Nitrophenethyl)-3-propylurea can act as both a hydrogen bond donor and acceptor, allowing it to bind to the amino acid residues of a protein's binding pocket. This binding can disrupt the normal function of the enzyme.

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition : The compound may resemble the enzyme's natural substrate and compete for the same active site. libretexts.org If this compound binds to the active site, it prevents the substrate from binding, thereby inhibiting the enzyme's activity. libretexts.org

Noncompetitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event changes the enzyme's conformation, reducing its efficiency regardless of substrate concentration. youtube.com

Uncompetitive Inhibition : In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing. youtube.com

The specific type of inhibition depends on the particular enzyme target and the binding kinetics. For instance, in studies of similar but more complex urea-containing compounds designed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the urea core was essential for fitting into the ATP-binding pocket and establishing key interactions. nih.gov

Interaction with Nucleic Acids (DNA)

While many small molecules exert their effects by binding to proteins, some can interact directly with nucleic acids like DNA. This can occur through intercalation (sliding between base pairs), groove binding, or by recognizing non-B DNA structures such as triplex DNA. nih.gov

However, direct interaction with DNA is not a primary mechanism reported for simple urea derivatives like this compound. The structure lacks the planar, aromatic systems typically required for efficient intercalation. While its components could theoretically form hydrogen bonds with DNA bases or the phosphate (B84403) backbone, this type of interaction is less specific and less common compared to protein-targeted actions. Research into related compounds focuses on protein targets, suggesting that the biological effects of this compound are more likely mediated through protein inhibition rather than direct DNA binding. nih.govnih.gov

Cellular Pathway Modulation (e.g., Caspase Activation in Apoptosis)

By inhibiting key enzymes or proteins, small molecules can modulate entire cellular signaling pathways. A significant pathway that is often affected is apoptosis, or programmed cell death. Apoptosis is critical for removing damaged or unwanted cells and is executed by a family of proteases called caspases. nih.gov

The activation of effector caspases, such as caspase-3, is a central event in apoptosis. nih.gov Once activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell disassembly. nih.gov If this compound inhibits a protein essential for cell survival, it could trigger the apoptotic cascade. For example, inhibition of certain kinases or anti-apoptotic proteins can lead to the activation of initiator caspases, which in turn activate caspase-3, committing the cell to apoptosis. nih.govmdpi.com The cytotoxic effects observed in some urea derivatives have been linked to the induction of apoptosis, suggesting that modulation of this pathway is a plausible mechanism of action.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. These studies involve systematically modifying different parts of the molecule and observing how these changes affect its biological activity.

Impact of Nitrophenethyl Substitutions on Efficacy and Selectivity

The nitrophenethyl group is a critical pharmacophore. The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the phenyl ring significantly influences the molecule's electronic properties and binding capabilities.

In SAR studies of analogous urea compounds, the following observations have been made:

Electronic Properties : The presence of an electron-withdrawing group at the para position of the phenyl ring is often crucial for high potency. nih.gov

Substituent Effects : Replacing the nitro group with other functionalities leads to varied outcomes. For example, substituting it with a trifluoromethyl group (CF₃) can sometimes maintain or alter activity, while changing it to an ionizable group like a carboxylic acid can abolish cytotoxic activity, indicating that hydrogen bond acceptor properties are tolerated at the para position but donor groups are not. nih.gov

Positional Isomerism : Moving the nitro group from the para to the meta position can decrease activity, suggesting that the binding pocket has specific steric and electronic requirements. nih.gov

Table 1: Illustrative SAR of Phenyl Ring Substitutions on Related Urea Compounds This table is based on general findings from research on urea derivatives, such as those targeting FGFR1, to illustrate SAR principles.

| Position | Substituent | Relative Activity | Rationale |

|---|---|---|---|

| Para | Nitro (NO₂) | High | Strong electron-withdrawing group; H-bond acceptor. nih.gov |

| Para | Trifluoromethyl (CF₃) | High | Strong electron-withdrawing group. nih.gov |

| Para | Carboxylic Acid (COOH) | Inactive | Ionizable H-bond donor group is not tolerated. nih.gov |

| Meta | Nitro (NO₂) | Reduced | Suboptimal positioning for interaction with the target. nih.gov |

Role of Alkyl Chain Length (Propyl Moiety) in Biological Activity and Protein Denaturation

Lipophilicity and Binding : The length of the alkyl chain influences how the molecule fits into hydrophobic pockets within a protein target. In various classes of compounds, there is often an optimal chain length for maximum activity. Chains that are too short may not establish sufficient hydrophobic interactions, while chains that are too long can introduce steric hindrance or excessive lipophilicity, preventing them from reaching their target. chemrxiv.orgnih.gov

Biological Activity : Studies on other N-alkylated compounds show a clear dependence of biological activity on chain length. For example, in a series of N-alkylmorpholine derivatives, antibacterial activity was highest with long alkyl chains (12-16 carbons), while compounds with short chains (<5 carbons) were inactive. chemrxiv.org Conversely, for some brassinosteroids, activity increased as the alkyl substituent length decreased. nih.gov This indicates the optimal length is highly specific to the drug and its target.

Protein Denaturation : Urea itself is a well-known protein denaturing agent at high concentrations. nih.gov It disrupts the tertiary and secondary structure of proteins by interfering with the water structure, which weakens the hydrophobic effect, and by directly interacting with polar residues and the peptide backbone. nih.govnih.gov While this compound is a substituted urea and not used as a bulk denaturant, the principles still apply at the molecular level. The propyl group contributes to the molecule's hydrophobicity, which, in concert with the polar urea and nitrophenyl groups, allows it to interact with both hydrophobic and hydrophilic regions of a protein, potentially destabilizing its native conformation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methotrexate |

| Concanamycin A |

| 1,3-Bis(4-nitrophenyl)urea |

Information regarding the chemical compound “this compound” is not available in the public domain. Extensive searches for scientific literature and research data pertaining to this specific molecule have yielded no results. Consequently, a detailed article on its mechanistic insights, biological actions, and structure-activity relationships as requested cannot be generated at this time.

The provided outline requires in-depth, scientifically validated information that is not present in accessible databases or research publications. General information on related compounds, such as diaryl ureas, cannot be substituted to ensure the scientific accuracy and specificity demanded by the user's request for an article solely focused on "this compound".

Further research or the publication of studies on this particular compound is necessary before a comprehensive and accurate article can be written.

Applications in Advanced Materials and Other Scientific Disciplines

Reagent in Multi-Step Organic Synthesis

In the realm of organic chemistry, reagents are crucial for the construction of complex molecules. scbt.com While specific documented uses of 1-(4-Nitrophenethyl)-3-propylurea as a reagent in multi-step synthesis are not prevalent in publicly available literature, its structure lends itself to several potential transformations. The nitro group (NO2) on the phenyl ring is a versatile functional group that can be readily reduced to an amine (NH2). This resulting aminophenethyl-propylurea could then serve as a building block for a variety of more complex molecules, including pharmaceuticals or materials with specific electronic properties.

Agricultural Applications

Urea (B33335) derivatives have long been a cornerstone of the agricultural industry, particularly as herbicides.

Development as Herbicides, Pesticides, and Fungicides

A significant class of herbicides is based on the phenylurea structure. Compounds like 3-(p-chlorophenyl)-1,1-dimethylurea (CMU) have been widely used for weed control. cambridge.org Although there is no direct evidence of this compound being developed as a commercial agrochemical, its structural similarity to known phenylurea herbicides suggests a potential for herbicidal activity.

Research into new agrochemicals is a continuous process. Natural products are also being investigated for their bioherbicidal properties against common weeds. nih.govscielo.sa.cr The development of a compound like this compound for agricultural use would require extensive screening for efficacy against target weeds, as well as comprehensive studies on its environmental fate and toxicology. Generally, urea itself is used in some pesticide formulations as a stabilizer or adjuvant and as a frost protectant on a wide variety of crops. epa.gov

Mechanisms of Action in Crop Protection

The primary mechanism of action for urea-based herbicides is the inhibition of photosynthesis. cambridge.orgcambridge.org Specifically, these compounds interrupt the photosynthetic electron transport chain in plants. They achieve this by binding to the D1 protein of the photosystem II (PSII) complex in chloroplasts. This binding event blocks the flow of electrons, which in turn halts the production of ATP and NADPH, the energy currency of the cell.

This disruption of energy production leads to a cascade of secondary effects. The inability to fix carbon dioxide results in a halt in sugar production and plant growth. cambridge.org One of the early visible symptoms of this mode of action is chlorosis, a yellowing of the leaves, due to the destruction of chlorophyll (B73375) and the inability of the plant to synthesize it. cambridge.org Ultimately, the weed dies due to starvation and the accumulation of toxic reactive oxygen species generated by the disrupted electron transport chain. While this is the general mechanism for the class, specific studies on this compound would be needed to confirm its precise mode of action.

Table 1: General Mechanism of Urea-Based Herbicides

| Step | Process | Effect on Plant |

|---|---|---|

| 1. Uptake | Absorbed through the roots and translocated to the shoots. | Compound reaches the site of action. |

| 2. Binding | Binds to the D1 protein of Photosystem II (PSII). | Electron transport is blocked. |

| 3. Inhibition | Halts the production of ATP and NADPH. | Energy production for cellular processes ceases. |

| 4. Consequence | Chlorosis (yellowing), cessation of growth, and eventual death. | Weed is eliminated. |

Environmental Science: Potential in Remediation Strategies

In environmental science, there is a continuous search for new molecules and materials to address pollution. While no specific studies document the use of this compound in remediation, the general properties of urea compounds are relevant. Urea is known to be biodegradable in soil, where it is hydrolyzed by the enzyme urease into ammonia (B1221849) and carbon dioxide. epa.gov This rapid degradation is a positive attribute for an environmental chemical, as it reduces the likelihood of long-term contamination.

The potential for this specific compound in remediation would likely lie in its modification or incorporation into larger structures, such as polymers or frameworks designed to capture specific pollutants. The urea functional group's ability to form hydrogen bonds could be exploited for the selective binding of certain environmental contaminants.

Coordination Chemistry: Ligand Synthesis and Complexation

Urea and its derivatives have gained attention as versatile ligands in coordination chemistry. nih.gov They can coordinate with metal ions in several ways, most commonly through the carbonyl oxygen atom. The nitrogen atoms can also be involved in coordination, and upon deprotonation, the resulting ureate can act as a bidentate ligand, binding through both nitrogen and oxygen. nih.govresearchgate.net

This versatility makes urea-based compounds like this compound attractive candidates for the synthesis of novel metal-organic complexes. These complexes can have interesting structural, magnetic, or catalytic properties. Research has shown that urea derivatives can be used to create metal-organic frameworks (MOFs) where the urea groups are available for hydrogen bonding, potentially for anion recognition and binding. acs.org The synthesis of such complexes with transition metals like nickel or palladium has been explored, demonstrating the capacity of the urea moiety to participate in forming intricate coordination architectures. nih.govelectronicsandbooks.com

Table 2: Potential Coordination Modes of Urea Ligands

| Coordination Atom(s) | Ligand Type | Description |

|---|---|---|

| Oxygen | Monodentate | The carbonyl oxygen donates a lone pair to the metal center. |

| Nitrogen | Monodentate | A nitrogen atom coordinates to the metal (less common). |

Industrial Chemical Processes and Catalysis

The development of new catalysts is a major driver of innovation in industrial chemistry. The ability of urea derivatives to act as ligands for transition metals opens the door to their potential use in catalysis. nih.gov Palladium-urea complexes, for instance, have been investigated as catalysts in cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals and fine chemicals. nih.govresearchgate.net

Urea-based ligands are considered "sterically undemanding," which can offer different reactivity and selectivity compared to more traditional, bulky phosphine (B1218219) ligands. nih.gov This could be advantageous in certain catalytic cycles. While the specific catalytic activity of a complex with this compound has not been reported, the general research in this area suggests that it could be a component of a future catalytic system. The development of such a catalyst would involve synthesizing the metal complex and then testing its efficiency in various industrially relevant chemical transformations.

Theoretical and Computational Studies of 1 4 Nitrophenethyl 3 Propylurea

Molecular Modeling and Docking Simulations for Target Identification

Molecular modeling and docking simulations are instrumental in predicting the biological targets of a compound. For 1-(4-Nitrophenethyl)-3-propylurea, this would involve creating a three-dimensional model of the molecule and virtually screening it against a library of known protein structures. The goal is to identify proteins to which the compound binds with high affinity, suggesting potential therapeutic targets. The binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site would be calculated to rank potential targets.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to understand the electronic properties of this compound. These calculations would reveal details about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. Furthermore, these methods can simulate spectroscopic properties, such as its NMR, IR, and UV-Vis spectra, which can be compared with experimental data to confirm the molecular structure and purity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. A conformational analysis of this compound would identify its most stable low-energy conformations. Following this, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the compound over time, both in isolation and in a simulated biological environment (e.g., in water or a lipid bilayer). This would provide insights into its flexibility and how it might interact with its biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

If a series of related compounds with known biological activities or properties were available, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed. These statistical models would correlate variations in the chemical structure of these compounds with changes in their observed biological activity or physical properties. For this compound, this could help in designing new, more potent analogs by identifying the key molecular features that contribute to its activity.

Thermodynamic Profiles of Molecular Processes

Computational methods can be used to study the thermodynamics of various molecular processes. For instance, if this compound were designed as a photo-releasable agent, calculations could elucidate the mechanism and energy requirements of the photo-release process. This would involve studying the potential energy surfaces of the molecule in its ground and excited states to understand how light absorption leads to the cleavage of specific bonds and the release of an active substance.

Future Research Directions, Translational Potential, and Challenges

Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Reduced Off-Target Effects

A primary focus of future research would be the rational design and synthesis of next-generation analogs of 1-(4-nitrophenethyl)-3-propylurea. The goal is to improve its biological efficacy and minimize off-target effects. nih.gov This can be achieved by modifying its molecular structure. For instance, altering the substitution pattern on the phenyl ring or changing the length and branching of the propyl group could significantly impact its binding affinity and selectivity for a specific biological target. nih.gov

Strategies to disrupt the planarity of the urea (B33335) moiety, such as introducing ortho substituents on the N-aryl group, could also be explored to enhance intermolecular hydrogen bonding and conformational preorganization. nih.gov

Exploration of Synergistic Effects in Combination Therapies

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy and reduce the likelihood of drug resistance. nih.govresearchgate.net Future studies on this compound would likely investigate its potential synergistic effects when combined with other therapeutic agents. For example, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic drugs. nih.gov Research has shown that combining targeted agents can lead to synergistic effects on cell viability and colony formation in cancer cells. mdpi.com

It is important to note that while synergistic combinations can be beneficial, they can also promote the development of drug resistance in some cases. nih.gov Therefore, careful evaluation of the combined effects is crucial.

In-depth Mechanistic Elucidation of Unexplored Biological Activities

The urea functional group is known to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov A critical area of future research would be to fully elucidate the mechanism of action of this compound. This would involve identifying its primary molecular targets and understanding the downstream signaling pathways it modulates. Techniques such as genetic screening with CRISPR-Cas9 could be employed to identify potential drug targets that work in concert with the compound. chemistryviews.org

Furthermore, exploring previously unknown biological activities is a key aspect of drug discovery. The broad bioactivity of urea derivatives suggests that this compound could have applications beyond its initially intended purpose. nih.gov

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of urea-containing compounds often involves hazardous reagents like phosgene (B1210022) and isocyanates, raising safety and environmental concerns. nih.gov A significant future research direction would be the development of greener, more sustainable, and economically viable synthetic routes for this compound. chemistryjournals.net This could involve the use of safer, alternative reagents such as diethyl carbonate or triphosgene, which is a more stable and safer alternative to phosgene. nih.gov

Additionally, exploring biocatalysis and the use of renewable feedstocks are promising avenues for sustainable chemical production. chemistryjournals.netresearchgate.net For instance, nitrogen for such compounds could potentially be sourced from biopolymers like chitin, reducing the reliance on the energy-intensive Haber-Bosch process for ammonia (B1221849) production. researchgate.net

Advanced Computational Tools for Rational Drug Design and Materials Science

Computational methods are indispensable in modern drug discovery and materials science. wiley.com Future research on this compound will heavily rely on advanced computational tools for rational drug design. wiley.com Techniques such as molecular docking, virtual screening, and pharmacophore modeling can be used to predict the binding of analogs to their targets and to guide the design of more potent and selective compounds. wiley.com

In materials science, computational modeling can help predict the self-assembly and supramolecular properties of urea derivatives, which are known to form structures like capsules, polymers, and gels through intermolecular hydrogen bonding. researchgate.net

Addressing Research Gaps and Overcoming Limitations in Current Urea Derivative Applications

Despite their broad utility, urea derivatives face several challenges. One major issue in agricultural applications is the rapid hydrolysis of urea by soil urease, leading to ammonia volatilization and reduced nitrogen use efficiency. mdpi.comresearchgate.net While inhibitors of urease can mitigate this, further research is needed to develop more effective and environmentally benign solutions. researchgate.net

In medicinal applications, challenges include overcoming drug resistance and improving the pharmacokinetic profiles of urea-based drugs. nih.gov Future research must focus on addressing these gaps by developing novel delivery systems, exploring new therapeutic targets, and designing compounds with improved metabolic stability.

Q & A

Q. How to approach molecular modeling for target interaction predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.